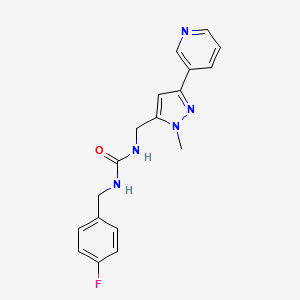

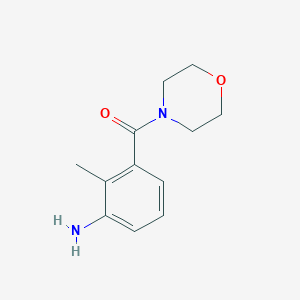

N-(2-(2-环丙基-1H-咪唑-1-基)乙基)-2-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Molecular Structure Analysis

Imidazole has a unique structure that grants it potential in drug discovery, as it exhibits promising biological activities . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide” are not available in the sources I found.科学研究应用

酯交换/酰化反应

- 催化效率:咪唑-2-亚烷基,一类 N-杂环卡宾(NHC),包括与查询化学品类似的化合物,已显示出催化涉及酯和醇的酯交换反应的效率。它们已被用于醇与烯醇乙酸酯和其他酯的酰化,在室温下表现出选择性和效率(Grasa 等人,2003)。

化学合成和表征

- 非肽血管紧张素 II 受体拮抗剂的合成:研究表明 N-(联苯甲基)咪唑的制备,展示了它们作为有效降压剂的潜力。与查询化学品相关的这一类化合物已被发现对治疗高血压有效(Carini 等人,1991)。

聚合过程

- 聚酰亚胺合成:研究已合成了新的二胺,包括苯并咪唑和苯甲酰胺的衍生物,用于与各种酸酐聚合。这些与查询化学品相关的聚合物在制造具有特定热和溶解性特性的材料中具有应用(Butt 等人,2005)。

有机反应中的催化

- 多米诺反应中的催化:咪唑衍生物已用于无溶剂和微波辐照条件下催化有效的多米诺反应。这些反应在以简洁有效的方式合成复杂有机化合物方面具有重要意义(Jiang 等人,2009)。

抗菌研究

- 银卡宾配合物的抗菌功效:甲基化的咪唑鎓盐,与查询化合物密切相关,已被合成并测试其抗菌功效。这些化合物已显示出对抗与囊性纤维化和慢性肺部感染相关的细菌菌株的潜力(Hindi 等人,2008)。

聚合物合成

- 环氧乙烷的聚合:N-杂环卡宾(NHC)已被证明可引发环氧乙烷的开环聚合,从而形成具有可控性质的聚(环氧乙烷)。这一过程对于合成具有特定端基官能团的功能化聚合物具有重要意义(Raynaud 等人,2009)。

作用机制

The mechanism of action of imidazole derivatives is often related to their ability to inhibit certain enzymes. For example, N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)pivalamide, also known as CPI-1205, is a potent and selective inhibitor of the epigenetic enzyme, histone lysine methyltransferase (HKMT) EZH2.

属性

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-12-4-2-3-5-14(12)16(20)18-9-11-19-10-8-17-15(19)13-6-7-13/h2-5,8,10,13H,6-7,9,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEBPDTXMRMJLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2826089.png)

![6-[4-(2-Methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2826095.png)

![5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B2826099.png)

![1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2826101.png)

![N-(1-benzylpiperidin-4-yl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2826103.png)

![2-[(5-{[4-(Tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2826106.png)

![2,5-dichloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2826109.png)